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1,2,4,5-Benzenetetraacetic acid

Cat. No.: B15249039
M. Wt: 310.26 g/mol
InChI Key: YJMRXMITYTUIBB-UHFFFAOYSA-N
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Description

Significance of Polycarboxylic Acids in Materials Science and Chemical Synthesis

Polycarboxylic acids, organic compounds containing multiple carboxylic acid functional groups (-COOH), are instrumental in the construction of these advanced materials. Their ability to act as multidentate ligands, meaning they can bind to metal centers through multiple points of attachment, allows for the formation of robust and predictable structural motifs. The number and arrangement of the carboxylic acid groups on the organic backbone dictate the geometry and dimensionality of the resulting metal-organic architectures. This versatility makes polycarboxylic acids a powerful tool for crystal engineers and materials scientists seeking to design materials with specific functionalities.

The Role of 1,2,4,5-Benzenetetraacetic Acid as a Versatile Building Block in Chemical Research

This compound, also known as pyromellitic acid, is a prime example of a highly effective polycarboxylic acid ligand. Its rigid benzene (B151609) core and four symmetrically placed carboxylic acid groups provide a well-defined and predictable coordination geometry. This structural rigidity and the presence of multiple binding sites make it an exceptional building block for creating porous, stable, and functional materials.

The industrial synthesis of this compound is primarily achieved through the gas-phase oxidation of 1,2,4,5-tetramethylbenzene, a compound commonly known as durene. biotech-asia.orgwikipedia.org This process typically involves the use of a catalyst, often based on vanadium pentoxide, at elevated temperatures. biotech-asia.org The resulting pyromellitic dianhydride can then be hydrolyzed to yield the desired tetracarboxylic acid. wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₆O₈
Molar Mass 254.15 g/mol
Appearance White solid
Melting Point 281-284.5 °C
Solubility in Water Hygroscopic
CAS Number 89-05-4

This data is compiled from various sources. sigmaaldrich.comnist.gov

The true utility of this compound is realized in its application as a ligand in the synthesis of coordination polymers and metal-organic frameworks. Its ability to coordinate with a wide range of metal ions, from transition metals to lanthanides, has led to the creation of a plethora of materials with intriguing properties.

For instance, solvothermal reactions of 1,2,4,5-benzenetetracarboxylic dianhydride with cobalt(II) or zinc(II) salts have yielded three-dimensional coordination polymers. google.comrsc.org One such example, [Co₂(BTC)(DMA)(H₂O)]n (where BTC⁴⁻ is the deprotonated form of the acid and DMA is N,N'-dimethylacetamide), features one-dimensional cobalt(II)-carboxylate chains linked by the organic ligand to form a 3D structure. google.comrsc.org Another example, [Zn₄(BTC)₂(H₂O)₆]n·3nH₂O, showcases one-dimensional zinc-BTC⁴⁻ ribbons connected by [Zn₂(H₂O)₃] units, resulting in a 3D porous framework with rectangular channels. google.comrsc.org This particular zinc-based framework exhibits luminescent properties, with an emission peak at 527 nm. google.comrsc.org

The versatility of this compound extends to its interactions with lanthanide ions, leading to the formation of coordination polymers with high dimensionality and potential for porosity. rsc.org Research has demonstrated the synthesis of seven distinct families of lanthanide-containing coordination polymers through reactions in aqueous media. rsc.org Many of these compounds form three-dimensional structures, with some exhibiting significant potential porosity, a highly desirable characteristic for applications in gas storage and separation. rsc.org The luminescent properties of lanthanide ions can also be harnessed within these frameworks, opening up possibilities for sensing and imaging applications. mdpi.com

Beyond the realm of metal-organic frameworks, this compound is a powerful tool in supramolecular chemistry, acting as a versatile hydrogen-bonding template. It can co-crystallize with various aza-aromatic molecules to form intricate hydrogen-bonded assemblies. rsc.orgresearchgate.net These structures are governed by the interplay of hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of the aza-aromatic compounds, leading to the formation of predictable supramolecular synthons. rsc.orgresearchgate.net This control over the solid-state arrangement of molecules has been exploited to direct photochemical reactions. rsc.orgresearchgate.net

Table 2: Examples of Coordination Polymers and MOFs Derived from this compound

CompoundMetal IonDimensionalityKey Structural FeatureNoteworthy PropertyReference
[Co₂(BTC)(DMA)(H₂O)]n Co²⁺3D1D Co(II)-carboxylate chainsMagnetic properties google.comrsc.org
[Zn₄(BTC)₂(H₂O)₆]n·3nH₂O Zn²⁺3D1D Zn-BTC⁴⁻ ribbons, porous frameworkLuminescence google.comrsc.org
Lanthanide-based CPs Ln³⁺3DVarious complex networksPotential porosity, luminescence rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O8 B15249039 1,2,4,5-Benzenetetraacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O8

Molecular Weight

310.26 g/mol

IUPAC Name

2-[2,4,5-tris(carboxymethyl)phenyl]acetic acid

InChI

InChI=1S/C14H14O8/c15-11(16)3-7-1-8(4-12(17)18)10(6-14(21)22)2-9(7)5-13(19)20/h1-2H,3-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

YJMRXMITYTUIBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,2,4,5 Benzenetetraacetic Acid and Its Advanced Derivatives

Strategic Approaches to the Synthesis of 1,2,4,5-Benzenetetraacetic Acid Precursors

The most logical and widely utilized precursor for the synthesis of this compound is 1,2,4,5-tetramethylbenzene, commonly known as durene. The symmetrical substitution pattern of durene provides a direct template for the introduction of the four acetic acid moieties.

The industrial production of durene often involves the methylation of other methylated benzene (B151609) compounds, such as p-xylene (B151628) and pseudocumene. google.com In a typical process, a mixture of xylenes (B1142099) and trimethylbenzenes is alkylated with methanol. google.com Durene's high melting point of 79.2 °C allows for its separation from its isomers, prehnitene and isodurene, through selective crystallization. google.com

A notable method for durene synthesis involves the methylation of 1,2,4-trimethylbenzene (B165218) using syngas (a mixture of carbon monoxide and hydrogen) over a bifunctional catalyst system, such as ZnZrOₓ–HZSM-5. google.com This approach offers high selectivity for durene. google.com

Another critical precursor for the synthesis of this compound is 1,2,4,5-tetrakis(bromomethyl)benzene (B96394). This intermediate is typically synthesized via the radical bromination of durene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

PrecursorStarting Material(s)Key Reagents/CatalystsRef.
1,2,4,5-Tetramethylbenzene (Durene)p-Xylene, PseudocumeneMethanol google.com
1,2,4,5-Tetramethylbenzene (Durene)1,2,4-TrimethylbenzeneSyngas, ZnZrOₓ–HZSM-5 google.com
1,2,4,5-Tetrakis(bromomethyl)benzene1,2,4,5-Tetramethylbenzene (Durene)N-Bromosuccinimide (NBS), Benzoyl Peroxide

Optimized Reaction Pathways for this compound Synthesis

A plausible and efficient pathway for the synthesis of this compound from the precursor 1,2,4,5-tetrakis(bromomethyl)benzene involves a two-step process: cyanation followed by hydrolysis.

Step 1: Cyanation to form 1,2,4,5-Tetrakis(cyanomethyl)benzene

The four bromomethyl groups of 1,2,4,5-tetrakis(bromomethyl)benzene can be converted to cyanomethyl groups through a nucleophilic substitution reaction with a cyanide salt, typically sodium or potassium cyanide. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the Sₙ2 reaction mechanism.

Step 2: Hydrolysis to this compound

The resulting 1,2,4,5-tetrakis(cyanomethyl)benzene can then be hydrolyzed to the corresponding tetra-acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium, proceeds through the protonation of the nitrile nitrogen followed by nucleophilic attack by water. Basic hydrolysis, using a strong base like sodium hydroxide (B78521) or potassium hydroxide, involves the nucleophilic attack of hydroxide ions on the nitrile carbon. Subsequent acidification of the resulting carboxylate salt solution yields the final product, this compound.

IntermediateReagentsSolventConditionsFinal Product
1,2,4,5-Tetrakis(bromomethyl)benzeneNaCN or KCNDMSO or DMFElevated temperature1,2,4,5-Tetrakis(cyanomethyl)benzene
1,2,4,5-Tetrakis(cyanomethyl)benzeneHCl or H₂SO₄ (aq) / NaOH or KOH (aq) then H₃O⁺WaterRefluxThis compound

Synthetic Routes to Functionalized Derivatives of this compound

The functionalization of this compound can be approached in two primary ways: derivatization of the carboxylic acid groups or substitution on the aromatic ring.

Carboxylic Acid Group Derivatization Strategies

The four carboxylic acid groups of this compound offer multiple sites for derivatization, with the most common transformation being esterification.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. The Fischer esterification, which involves reacting the tetra-acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common and cost-effective method. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and the use of a large excess of the alcohol helps to drive the reaction towards the formation of the tetraester. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of catalytic sulfuric acid and heating the mixture would yield this compound tetraethyl ester.

Other esterification methods include reaction with alkyl halides after conversion of the carboxylic acids to their corresponding carboxylate salts, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com

DerivativeReagentsConditions
TetraestersAlcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄)Reflux
TetraestersAlkyl halide, Base
TetraestersAlcohol, DCC, DMAP

Aromatic Ring Functionalization and Substitution Reactions

Direct functionalization of the aromatic ring of this compound is challenging due to the strong deactivating and meta-directing effects of the four electron-withdrawing acetic acid groups. Therefore, a more strategic approach involves the functionalization of the durene precursor followed by the conversion of the methyl groups to acetic acid moieties.

Nitration: The nitration of durene can be achieved using a mixture of nitric acid and sulfuric acid. The methyl groups are activating and ortho, para-directing. Given the symmetry of durene, nitration would be expected to occur at the available positions on the ring.

Amination: The nitro-substituted durene can then be reduced to the corresponding amino-durene. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium catalyst. Subsequently, the amino-durene can be converted to the corresponding amino-1,2,4,5-benzenetetraacetic acid through the bromination and cyanation/hydrolysis sequence described earlier. It is important to note that the amino group may require protection during these subsequent steps.

Functional GroupPrecursorKey ReagentsSubsequent Steps
Nitro (-NO₂)DureneHNO₃, H₂SO₄Bromination, Cyanation, Hydrolysis
Amino (-NH₂)Nitro-dureneSn/HCl or H₂/PdProtection, Bromination, Cyanation, Hydrolysis

Coordination Chemistry of 1,2,4,5 Benzenetetraacetic Acid

Complexation with Diverse Metal Ions

The ability of 1,2,4,5-benzenetetraacetic acid to coordinate with a wide array of metal ions is a testament to its versatility as a building block in crystal engineering. The nature of the metal ion, including its size, charge, and preferred coordination geometry, plays a crucial role in dictating the final structure of the resulting complex.

Coordination with Transition Metal Ions (e.g., Zn(II), Co(II), Cu(II), Ni(II), Cd(II))

Transition metal ions, with their varied coordination preferences, readily form complexes with this compound, leading to structures with interesting properties.

Zinc(II): Zinc(II) ions, typically exhibiting tetrahedral or octahedral coordination geometries, form a variety of structures with the btec⁴⁻ ligand. For instance, the solvothermal reaction of a Zn(II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride results in the formation of [Zn₄(BTC)₂(H₂O)₆]n·3nH₂O, a 3D porous framework. nih.gov In this structure, 1D Zn-btec⁴⁻ ribbons are connected by [Zn₂(H₂O)₃] building units. nih.gov Another example is a two-dimensional Zn(II) coordination polymer constructed with benzotriazole-5-carboxylate and 1,4,8,9-tetraazatriphenylene, where the Zn(II) ion is six-coordinated in a distorted octahedral geometry. rsc.org

Cobalt(II): Cobalt(II) complexes with H₄btec often exhibit interesting magnetic properties. For example, four new high-spin cobalt(II) complexes, including [Co₂(bta)(4,4′-bpy)₂(H₂O)₂]n, have been synthesized, displaying two-dimensional networks. nih.gov In another study, the solvothermal reaction of a Co(II) salt yielded [Co₂(BTC)(DMA)(H₂O)]n, a 3D coordination polymer where 1D Co(II)-carboxylate chains are linked by the btec⁴⁻ ligands. nih.gov Additionally, a two-dimensional cobalt(II) polymer, {[Co₂(C₁₀H₂O₈)(C₃H₄N₂)₈]·4H₂O}n, features a sieve-like motif. researchgate.net

Copper(II): Copper(II) ions also form a range of coordination polymers with this compound. Depending on the solvent used, the reaction of [Cu(CH₃CN)₄]PF₆ and 1,2,4,5-tetracyanobenzene (a derivative) can lead to a two-dimensional zigzag sheet network or a three-dimensional porous framework. researchgate.net A one-dimensional coordination polymer of a related dicarboxylic acid with Cu(II) cations has also been reported, where the Cu(II) ions are six-coordinate. core.ac.uk

Nickel(II): Nickel(II) ions have been shown to form both one- and two-dimensional coordination polymers with the btec⁴⁻ ligand. For example, [Ni₂(2,2'-bipy)₂(OH)₂(H₂btec)]₃(n) exhibits a novel one-dimensional chain-like structure, which further assembles into a 2D wavelike layer through hydrogen bonding. rsc.org In another instance, a one-dimensional "chain-like" structure, {[Ni(C₃H₄N₂)₂(H₂O)₄][Ni(C₁₀H₂O₈)(C₃H₄N₂)₂(H₂O)₂]·4H₂O}n, is formed where the btec anion acts as a µ₂-bridging ligand. researchgate.net

Cadmium(II): Cadmium(II) readily coordinates with this compound, often with the inclusion of auxiliary ligands. In the dinuclear complex [Cd₂(phen)₄(H₂O)₂(H₂btec)]·H₂btec·2H₂O, the metal atoms are in a distorted octahedral environment and are linked by the btec ligand. rsc.org Hydrothermal synthesis has also yielded various cadmium(II) coordination polymers with related carboxylate ligands, resulting in three-dimensional frameworks. nih.govresearchgate.net

Table 1: Representative Transition Metal Complexes with this compound
Compound FormulaMetal IonDimensionalityCrystal SystemSpace GroupRef.
[Zn₄(BTC)₂(H₂O)₆]n·3nH₂OZn(II)3DMonoclinicP2₁/c nih.gov
[Co₂(BTC)(DMA)(H₂O)]nCo(II)3DTriclinicP-1 nih.gov
Cu₂(TCNB)₃₂(Me₂CO)₄Cu(I)2DMonoclinicP2₁/a researchgate.net
[Ni₂(2,2'-bipy)₂(OH)₂(H₂btec)]₃(n)Ni(II)1DMonoclinicP2₁/c rsc.org
[Cd₂(phen)₄(H₂O)₂(H₂btec)]·H₂btec·2H₂OCd(II)DinuclearTriclinicP-1 rsc.org
{[Co₂(C₁₀H₂O₈)(C₃H₄N₂)₈]·4H₂O}nCo(II)2DTriclinicP-1 researchgate.net
{[Ni(C₃H₄N₂)₂(H₂O)₄][Ni(C₁₀H₂O₈)(C₃H₄N₂)₂(H₂O)₂]·4H₂O}nNi(II)1DTriclinicP-1 researchgate.net

Coordination with Lanthanide Metal Ions (e.g., Y³⁺, Ce³⁺, Gd³⁺, Ho, Tm, Er, Eu)

The larger ionic radii and higher coordination numbers of lanthanide ions, compared to transition metals, lead to the formation of highly connected and often intricate three-dimensional networks with this compound.

Reactions between 1,2,4,5-benzenetetracarboxylate and various lanthanide ions have resulted in at least seven distinct families of coordination polymers. rsc.org These structures often incorporate water molecules both in the coordination sphere of the metal ion and as lattice water.

Y³⁺, Er³⁺, Tm³⁺: These ions can form isostructural compounds. For example, the family of compounds with the formula {[Ln₄(btec)₃(H₂O)₁₂]·12H₂O}∞ includes Y, Er, and Tm. rsc.org

Ce³⁺: A 3D network with the formula [CeK(btec)(H₂O)₂]n has been synthesized hydrothermally. In this structure, the btec ligand adopts complex µ₁₂ and µ₈ bridging modes.

Gd³⁺, Eu³⁺: These lanthanides can form compounds with the formula {[Ln₅(btec)₃(Hbtec)(H₂O)₁₂]}∞. rsc.org Another gadolinium-containing family has the formula {[Gd₄(btec)₃(H₂O)₁₄]·14H₂O}∞. rsc.org

Ho³⁺, Tm³⁺: A family of isostructural compounds with the formula {[Ln₄(btec)₃(H₂O)₁₀]·16H₂O}∞ has been identified for Ho and Tm. rsc.org

Table 2: Representative Lanthanide Metal Complexes with this compound
Compound FormulaMetal Ion(s)DimensionalityCrystal SystemRef.
{[Tm₄(btec)₃(H₂O)₁₀]·7H₂O}∞Tm³⁺3DMonoclinic rsc.org
{[Ln₄(btec)₃(H₂O)₁₀]·16H₂O}∞Ho³⁺, Tm³⁺3DOrthorhombic rsc.org
{[Ln₄(btec)₃(H₂O)₁₂]·12H₂O}∞Y³⁺, Er³⁺, Tm³⁺3DMonoclinic rsc.org
{[Gd₄(btec)₃(H₂O)₁₄]·14H₂O}∞Gd³⁺3DMonoclinic rsc.org
{[Ln₅(btec)₃(Hbtec)(H₂O)₁₂]}∞Eu³⁺, Gd³⁺3DMonoclinic rsc.org
[CeK(btec)(H₂O)₂]nCe³⁺3DMonoclinic

Ligand Coordination Modes and Their Influence on Structural Architectures

The remarkable structural diversity of coordination polymers derived from this compound is largely attributable to the versatile coordination modes of its carboxylate groups. The degree of deprotonation of the four carboxylic acid groups allows for a range of connectivities, acting as a powerful tool in directing the final architecture of the metal-organic framework.

The carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and even more complex bridging modes involving multiple metal centers. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of auxiliary ligands, and the reaction conditions (e.g., temperature, solvent, pH).

For instance, in a one-dimensional nickel(II) polymer, the btec anion acts in a µ₂-bridging mode, linking two metal centers. researchgate.net In contrast, a two-dimensional cobalt(II) network features a µ₄-bridging btec anion, connecting to four different metal centers. researchgate.net In lanthanide complexes, even higher connectivity is observed, with the btec ligand exhibiting µ₆, µ₈, and even µ₁₂ bridging modes, leading to highly connected 3D frameworks. The rigidity of the benzene (B151609) ring in the btec ligand helps to reduce the likelihood of lattice interpenetration, a common phenomenon in coordination polymers.

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The self-assembly of metal ions and this compound ligands leads to the formation of CPs and MOFs with varying dimensionalities. The design of these materials with specific topologies and properties is a central goal of crystal engineering.

Design Principles for One-Dimensional Coordination Chains

The formation of one-dimensional coordination chains with this compound often relies on controlling the connectivity of the btec ligand to link metal centers in a linear fashion. This can be achieved through several strategies:

Use of Blocking Ligands: By introducing auxiliary ligands that occupy some of the coordination sites on the metal ion, the dimensionality of the resulting framework can be reduced. These blocking ligands prevent the btec ligand from extending the structure in more than one dimension.

Control of Ligand Deprotonation: By carefully controlling the pH of the reaction mixture, it is possible to achieve partial deprotonation of the H₄btec ligand. A less deprotonated ligand will have fewer available coordination sites, favoring the formation of lower-dimensional structures like chains.

Specific Coordination Modes: The adoption of a µ₂-bridging mode by the btec ligand, where two carboxylate groups each bind to a different metal center, naturally leads to the formation of a chain-like structure. researchgate.net An example is the one-dimensional nickel(II) polymer, {[Ni(C₃H₄N₂)₂(H₂O)₄][Ni(C₁₀H₂O₈)(C₃H₄N₂)₂(H₂O)₂]·4H₂O}n. researchgate.net In some cases, hydrogen bonding between adjacent chains can lead to the formation of higher-dimensional supramolecular architectures. rsc.org

Fabrication of Two-Dimensional Layered Coordination Networks

The construction of two-dimensional layered networks requires the btec ligand to connect metal centers in a planar fashion. Key design principles include:

Higher Connectivity of the Ligand: The use of the btec ligand in a µ₄-bridging mode, where it connects to four metal centers, is a common strategy for building 2D layers. researchgate.net An example is the two-dimensional cobalt(II) polymer with a "sieve-like" motif. researchgate.net

Introduction of Pillar Ligands: One common approach is to first form 1D coordination chains and then link them together using a second, "pillar" ligand that bridges between the chains.

Self-Assembly into Planar Motifs: In some cases, the metal ions and btec ligands self-assemble directly into a 2D sheet. For instance, a nickel(II) complex, [Ni₂(1,10'-phen)₂(H₂O)₂(btec)]n, forms an unusual two-dimensional steplike network with rhombic grids. rsc.org In another example, a cobalt(II) complex with 4,4'-bipyridine (B149096) as a co-ligand forms a two-dimensional network where the btec ligand connects four cobalt(II) ions. nih.gov The use of different N-containing auxiliary ligands can influence the coordination mode of the btec⁴⁻ linker, thereby exerting significant control over the final framework architecture.

Influence of Co-ligands and Reaction Conditions on Supramolecular Assembly

The final structure of a coordination polymer is not solely dependent on the primary ligand and the metal ion. Co-ligands and specific reaction conditions play a crucial role in directing the supramolecular assembly, influencing the dimensionality, topology, and properties of the resulting framework.

Nitrogen-containing auxiliary ligands are frequently employed in the synthesis of coordination polymers to modulate the final structure. These co-ligands can influence the coordination geometry of the metal center, bridge metal ions to form higher-dimensional networks, and act as templates or space-fillers within the crystal lattice.

For example, the use of 4,4'-bipyridine (4,4'-bpy), a linear N-donor ligand, in conjunction with H₄BTA and lanthanide ions (Pr, Eu, Gd) under hydrothermal conditions, resulted in the formation of isostructural 3D frameworks. researchgate.net In these structures, the 4,4'-bipyridine molecules are located within 1D rhomboid channels, stabilized by hydrogen bonds. researchgate.net This demonstrates how an auxiliary ligand can be incorporated into the void spaces of a framework, influencing its chemical and physical properties.

In another instance, the reaction of Co(II) acetate (B1210297) and H₄BTA in the presence of N,N'-bis(3-methylpyridyl)oxalamide (a flexible bis-pyridyl-bis-amide ligand) under hydrothermal conditions yielded a 3D framework. rsc.org The flexibility and coordination modes of this nitrogen-containing ligand, combined with those of the benzenetetracarboxylate, lead to a complex and unique topology. rsc.org The structural outcome can be highly sensitive to the specific auxiliary ligand used; employing ligands with varying flexibility and spacer lengths can lead to a diverse range of 2D and 3D architectures. rsc.org

The varying degrees of protonation of both the primary and auxiliary ligands can also dictate the final structure. For instance, in reactions involving Mn(II) and Co(II) with H₄BTA and 4,4'-bipyridine, the resulting structures were significantly different due to the different metal ions and the different protonation states of the BTA and bipyridine ligands in each compound. researchgate.net

Solvothermal synthesis, a method involving heating reactants in a sealed vessel at temperatures above the solvent's boiling point, is a common technique for growing high-quality crystals of coordination polymers. The parameters of this synthesis, such as temperature, solvent composition, and reaction time, have a profound impact on the resulting crystal structure and topology.

The choice of solvent is critical. For example, in the synthesis of a Co(II)-BTA coordination polymer, the use of N,N'-dimethylacetamide (DMA) as a solvent resulted in the DMA molecule being incorporated into the final structure as a ligand. researchgate.netrsc.org Different solvents can lead to different crystal phases or even prevent crystallization altogether.

Temperature is another key variable. It can influence reaction kinetics, the solubility of reactants, and the stability of the resulting framework. Different temperatures can lead to the formation of distinct isomers or phases. rsc.org For instance, the synthesis of two cobalt(II) coordination polymers with the same mixed ligands but under different temperature and solvent conditions resulted in frameworks with different topologies. mdpi.com Hydrothermal synthesis, which uses water as the solvent, often requires temperatures around 160 °C for the successful crystallization of coordination polymers based on H₄BTA. researchgate.netresearchgate.net

The metal-to-ligand ratio is also a determining factor in the final structure. Varying this ratio can lead to the formation of complexes with different dimensionalities and network topologies. mdpi.com

Table 2: Influence of Co-ligands and Reaction Conditions on Framework Assembly

Metal IonPrimary LigandAuxiliary LigandSynthesis MethodKey Structural OutcomeRef.
Pr(III), Eu(III), Gd(III)H₄BTA4,4'-BipyridineHydrothermalIsostructural 3D frameworks with 1D channels containing the auxiliary ligand. researchgate.net
Co(II)H₄BTAN,N'-bis(3-methylpyridyl)oxalamideHydrothermalA 3D framework with a complex topology influenced by the flexible auxiliary ligand. rsc.org
Co(II)H₄BTAN,N'-dimethylacetamide (solvent)SolvothermalA 3D coordination polymer with the solvent molecule incorporated as a ligand. researchgate.netrsc.org
Ce(III)H₄BTANoneSolvothermalA 3D metal-organic framework. researchgate.net

Mechanistic Investigations of Coordination Assembly Processes

Understanding the mechanism of coordination assembly is crucial for the rational design and synthesis of functional materials with desired structures and properties. While direct, real-time observation of the self-assembly process at the molecular level remains challenging, several studies provide insights into the mechanistic aspects of framework formation involving this compound.

Kinetic and computational studies on related systems suggest that the formation of coordination polymers often involves rate-limiting steps, such as nucleophilic addition or ligand exchange. nih.gov The assembly process is a complex interplay of thermodynamics and kinetics, where factors like the coordination preference of the metal ion, the geometry and charge of the ligands, and the reaction conditions guide the formation of the final product.

In some syntheses involving H₄BTA, the ligand is generated in situ from its dianhydride precursor. researchgate.netrsc.org This implies a mechanism initiated by the hydrolysis of the anhydride (B1165640) groups to form the carboxylic acid moieties, which then become available to coordinate with the metal ions present in the solution. The rate of this hydrolysis relative to the rate of coordination can influence the nucleation and growth of the crystals.

The structural diversity observed when varying reaction parameters provides indirect mechanistic clues. For example, the fact that different metal-to-ligand ratios, solvents, and temperatures can lead to entirely different framework topologies suggests that the assembly pathway is highly sensitive to the concentrations and stabilities of various intermediate species in solution. mdpi.com The final crystalline product represents the most thermodynamically stable outcome under a specific set of conditions, but kinetically controlled products can also be isolated, particularly with shorter reaction times or lower temperatures. The reversibility of structural transformations upon solvent removal and adsorption in some frameworks further points to a dynamic assembly process where the framework can adapt to changes in its environment. rsc.orgmdpi.com

Advanced Materials Applications Derived from 1,2,4,5 Benzenetetraacetic Acid

Integration into Polymeric and Supramolecular Architectures

The unique structure of 1,2,4,5-benzenetetraacetic acid makes it an ideal candidate for modifying and creating complex polymer and supramolecular systems.

Role as a Cross-linking Modifier in Copolyesters

This compound (BTCA) is utilized as a cross-linking modifier in the synthesis of copolyesters, significantly influencing their thermal and mechanical properties. mdpi.com In the production of unsaturated poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters, BTCA is introduced to create a partially cross-linked structure. mdpi.com This modification has been shown to enhance the thermal stability of the copolyesters. mdpi.com

The incorporation of even a small molar percentage of BTCA can have a substantial impact on the material's properties. For instance, in PBABI copolyesters with a constant BTCA ratio of 0.1 mole%, the Young's modulus can be adjusted, ranging from 32.19 to 168.45 MPa. mdpi.comdocumentsdelivered.com This demonstrates the ability to tune the mechanical strength of the resulting polymer by controlling the degree of cross-linking. mdpi.com The presence of the central benzene (B151609) ring in BTCA also plays a role in controlling the crystallization rate and increasing the melting point enthalpy of the copolyesters. mdpi.com

Table 1: Properties of PBABI Copolyesters Modified with BTCA

PropertyRange of Values
Melting Point29.8–49 °C
Crystallization Temperature7.2–29 °C
Glass Transition Temperature-51.1 to -58.1 °C
Young's Modulus32.19–168.45 MPa
Data sourced from studies on PBABI copolyesters with BTCA as a cross-linking modifier. mdpi.comdocumentsdelivered.com

Utility in Supramolecular Networking and Hydrogen-Bonding Systems

The four carboxylic acid groups of this compound make it an excellent template for constructing intricate supramolecular networks through hydrogen bonding. nih.govresearchgate.net The molecule can act as a versatile hydrogen-bonding template, capable of forming diverse structural motifs. nih.gov This is particularly evident in its interactions with other organic molecules, such as stilbazole derivatives, where it can drive the formation of specific, regiocontrolled structures in the solid state. nih.gov

In these systems, the dianion of this compound, (H2bta)2-, self-assembles with cations through charge-assisted hydrogen bonds. nih.gov This results in various hydrogen-bonding patterns, including the formation of intramolecular hydrogen bonds within the dianion, leading to discrete ternary arrays, and the creation of two-dimensional hydrogen-bonded networks through intermolecular interactions. nih.govnih.gov These networks can be further organized into more complex structures like ribbons. researchgate.net The ability of this compound to form these predictable and stable hydrogen-bonded assemblies makes it a valuable tool in crystal engineering and the design of novel photoactive materials. mdpi.comnih.gov

Functional Metal-Organic Frameworks and Coordination Polymers

This compound is a widely used organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These materials are of significant interest due to their high porosity, large surface areas, and tunable properties, which make them suitable for a variety of applications. mdpi.comscispace.com

Catalytic Applications of this compound-Derived MOFs

MOFs derived from this compound have shown promise as catalysts in various organic reactions. For example, MOF-5, which can be synthesized using a related terephthalic acid linker, has been investigated as a solid acid catalyst for Friedel-Crafts alkylation reactions. nih.gov The porous nature of these MOFs allows for the diffusion of reactants to the active metal sites within the framework. nih.gov

In some instances, the catalytic activity of these MOFs is enhanced by the presence of specific functional groups or by post-synthetic modification. For example, the introduction of 2-methylimidazole (B133640) during the synthesis of a MOF can create more Lewis basic sites, thereby enhancing its catalytic activity. nih.gov Furthermore, MOFs can serve as supports for catalytically active metal species, such as palladium, leading to efficient catalysts for reactions like CO oxidation. nih.gov The encapsulation of other catalytic species, like phosphotungstic acid, within the pores of a MOF can also enhance its acidity and catalytic performance. nih.gov

Sensing Applications of this compound-Based MOFs (e.g., Ion and Organic Molecule Detection)

The luminescent properties of MOFs containing this compound make them excellent candidates for chemical sensors. researchgate.netrsc.org These MOFs can exhibit fluorescence that is sensitive to the presence of specific ions and organic molecules. researchgate.net

For instance, a series of four new Zn(II) MOFs constructed with this compound and different N-containing linkers have been shown to be effective dual-functional fluorescent sensors for the detection of Fe(III) ions and acetylacetone. researchgate.netrsc.org The fluorescence of these MOFs is quenched in the presence of these analytes, allowing for their sensitive and selective detection, even observable by the naked eye. researchgate.netrsc.org The structural diversity of these MOFs, which can range from 2D layers to complex 3D networks, is influenced by the choice of the N-containing ligand, which in turn affects their sensing properties. rsc.org

Table 2: Sensing Applications of this compound-Derived MOFs

MOF SystemTarget Analyte(s)Detection Method
Zn(II) MOFs with pyridylbenzimidazole ligandsFe(III) ions, AcetylacetoneFluorescence Quenching
This table summarizes the sensing capabilities of specific MOFs derived from this compound. researchgate.netrsc.org

Role in Carbon Dots Synthesis and Control over Photoluminescence Properties

This compound and its derivatives are valuable precursors in the synthesis of carbon dots (CDs), which are small carbon nanoparticles with unique photoluminescent properties. mdpi.comnih.gov The choice of precursor and synthesis conditions plays a crucial role in determining the optical properties of the resulting CDs. rsc.org

By using precursors like 1,2,4,5-tetraaminobenzene, which is structurally related to this compound, multicolor photoluminescent CDs can be synthesized. mdpi.com The emission wavelength of these CDs can be tuned by simply changing the solvent used during the solvothermal synthesis. mdpi.com For example, CDs with emission wavelengths ranging from 527 nm to 605 nm and quantum yields between 10.0% and 47.6% have been produced. mdpi.com

The photoluminescence mechanism of these CDs is influenced by factors such as particle size and the presence of specific functional groups. mdpi.com Larger particle sizes and the incorporation of nitrogen and oxygen-containing functional groups tend to favor longer wavelength emissions. mdpi.com The ability to control the photoluminescent properties of CDs through the selection of precursors like derivatives of this compound and the synthesis parameters makes them highly attractive for applications such as fluorescent inks and chemical sensors. mdpi.commdpi.com For example, yellow-emitting CDs derived from 1,2,4,5-tetraaminobenzene have been successfully used to detect crystal violet with a detection limit of 20 nM. mdpi.com

Influence on Electronic Structure and Band Gaps in Carbon Dots

The incorporation of this compound in the synthesis of carbon dots (CDs) has a demonstrable influence on their electronic structure and, consequently, their band gap energy. The aromatic nature and the presence of multiple carboxylic acid moieties on the benzene ring contribute to the formation of the carbon core and the surface states of the CDs, which are the primary determinants of their photoluminescent behavior.

Research employing scanning tunneling microscopy (STM) has provided direct insights into the electronic properties of CDs derived from aromatic carboxylic acids. For instance, in carbon dots synthesized from "benzene tetra-acetic acid" and ethylenediamine, a distinct electronic structure is observed. The localized electronic density on these dots corresponds to a bandgap of approximately 2.6 eV. This band gap value is directly correlated with the observed fluorescence emission of these carbon dots, which is centered at a wavelength of 477 nm in the blue region of the visible spectrum.

Furthermore, studies on carbon dots derived from "benzene tetracarboxylic acid" and diaminofluorene (B97380) have revealed a heterogeneity in the electronic structure within a single dot. While the bulk of these carbon dots exhibits bandgaps in the range of 5 eV, corresponding to absorption in the ultraviolet region, isolated surface sites show significantly different bandgaps. These surface states have bandgaps ranging from 1.8 eV to 2.1 eV, which gives rise to fluorescence emission spanning from red to blue. This highlights the critical role of the precursor in creating varied electronic environments within the nanostructure, influencing both absorption and emission properties.

The following table summarizes the observed band gap energies in carbon dots synthesized using benzene tetracarboxylic acid derivatives.

Carbon Dot PrecursorsMeasurement TechniqueLocationBand Gap (eV)Corresponding Emission
Benzene tetra-acetic acid / EthylenediamineScanning Tunneling MicroscopyLocalized electronic density~2.6477 nm (Blue)
Benzene tetracarboxylic acid / DiaminofluoreneScanning Tunneling MicroscopyBulk~5.0UV absorption
Benzene tetracarboxylic acid / DiaminofluoreneScanning Tunneling MicroscopyIsolated surface sites1.8 - 2.1Red to Blue

Modulation of Intramolecular Charge Transfer (ICT) for Tunable Emission

Intramolecular charge transfer (ICT) is a photophysical process that occurs in molecules possessing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. This process is highly sensitive to the local environment and the molecular structure, and its modulation is a key strategy for achieving tunable fluorescence emission in advanced materials.

While the rigid and electron-withdrawing nature of the 1,2,4,5-benzenetetracarboxylic acid moiety suggests its potential utility as an electron-accepting component in ICT systems, a direct and detailed investigation into its specific role in modulating ICT for tunable emission in the context of advanced materials like carbon dots or other fluorophores is not extensively documented in the available scientific literature. The formation of intermolecular charge-transfer complexes involving pyromellitic acid dianhydride (derived from 1,2,4,5-benzenetetracarboxylic acid) has been studied, demonstrating its electron-accepting capabilities in forming alternating donor-acceptor stacks. nih.govnih.gov However, this pertains to intermolecular rather than intramolecular processes.

The tunability of emission in carbon dots is often attributed to factors such as quantum confinement effects, surface states, and heteroatom doping. nih.gov While this compound contributes significantly to the formation of the carbon dot structure and its surface chemistry, specific studies detailing its role in facilitating and modulating an ICT process for tunable emission are not presently available. Therefore, a definitive account of how this specific compound modulates ICT for tunable emission remains an area for future research.

Advanced Spectroscopic and Characterization Methodologies in 1,2,4,5 Benzenetetraacetic Acid Research

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1,2,4,5-benzenetetraacetic acid and its derivatives. These methods are particularly adept at identifying functional groups and elucidating the nature of interactions between the carboxylate groups of the ligand and metal ions.

The analysis of IR and Raman spectra allows for the determination of the coordination modes of the carboxylate groups in metal complexes. mtu.edu For instance, the spectral data of various metal salts of 1,2,4,5-benzenetetracarboxylic acid, including those with copper, aluminum, cobalt(II), and zinc, have been used to characterize their structures. mtu.edu The presence of very short, strong hydrogen bonds in several of these salts is indicated by their IR spectra. mtu.edu

In the study of metal-organic frameworks (MOFs), IR spectroscopy is routinely used to confirm the coordination of the benzenetetracarboxylate ligand to the metal centers. The characteristic stretching frequencies of the carboxylate groups (COO-) are sensitive to the coordination environment and can provide evidence for the formation of the desired framework. researchgate.net Specifically, the symmetric and antisymmetric stretching vibrations of the carboxylate ion, typically found in the regions of 1600-1500 cm⁻¹ and 1420-1380 cm⁻¹, are key indicators. researchgate.net The interaction of the metal with the aromatic π-system of the benzene (B151609) ring can also be observed through shifts in the vibrational bands of the ring itself. mpg.de

Raman spectroscopy complements IR spectroscopy, providing valuable information about the carbon skeleton and other non-polar bonds. nih.gov For example, in the study of metal trimesates, Raman spectra have been used to identify the characteristic stretching and bending modes of the ligand. researchgate.net The combination of IR and Raman data offers a more complete picture of the vibrational modes within the material, aiding in the detailed structural analysis of complex coordination polymers. nih.gov

Table 1: Key Vibrational Frequencies in Metal Complexes of 1,2,4,5-Benzenetetracarboxylic Acid

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
O-H Stretching (of hydrogen-bonded carboxyl groups)~2500Presence of short, strong hydrogen bonds nih.gov
Antisymmetric Carboxylate Stretching (ν_asym(COO⁻))1650–1500Coordination mode of carboxylate to metal ions researchgate.net
Symmetric Carboxylate Stretching (ν_sym(COO⁻))1420–1380Coordination mode of carboxylate to metal ions researchgate.net
C-C Stretching (aromatic ring)1120–1040Integrity of the benzene ring structure
O-H-O Bending and Stretching (in hydrogen bonds)~300 and ~870Characterization of intramolecular hydrogen bonds nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Complex Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. nih.gov For derivatives and polymers of this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR spectroscopy is particularly useful for determining the composition of copolymers and polymer blends. rsc.org By analyzing the integral intensities of the proton signals, the relative amounts of different monomer units within a polymer chain can be accurately quantified. rsc.org For complex derivatives of this compound, ¹H NMR can confirm the successful modification of the parent molecule by identifying the signals corresponding to the newly introduced functional groups. researchgate.net

¹³C NMR spectroscopy, often used in conjunction with ¹H NMR, provides detailed information about the carbon framework of the molecule. researchgate.net It can distinguish between different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic) and is sensitive to changes in their chemical environment. beilstein-journals.org This is particularly valuable for characterizing the structure of complex polymers where the repetition of monomer units can lead to overlapping signals in the ¹H NMR spectrum.

While solid-state NMR can be used to study insoluble materials like MOFs, solution-state NMR is crucial for characterizing the organic linkers and any soluble intermediates or derivatives. researchgate.net The chemical shifts observed in the NMR spectra of this compound and its derivatives are influenced by factors such as the solvent and the presence of intermolecular interactions, which can also be studied using this technique. mdpi.com

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (ppm)Assignment
¹H NMRVariableAromatic protons, carboxylic acid protons spectrabase.com
¹³C NMR~170Carboxylic acid carbons spectrabase.com
¹³C NMR~130-140Aromatic carbons spectrabase.com

X-ray Diffraction Studies for Elucidating Crystal Structures and Network Topologies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in crystalline materials. Both single-crystal and powder XRD are extensively used in the study of compounds derived from this compound, particularly for metal-organic frameworks (MOFs). rsc.orgnih.gov

In the context of this compound research, SCXRD has been instrumental in characterizing the diverse and often complex structures of the resulting MOFs and coordination polymers. rsc.orgrsc.org For example, studies have revealed how the coordination of the benzenetetracarboxylate ligand to different metal ions, such as zinc and cobalt, can lead to the formation of three-dimensional frameworks with distinct topologies. rsc.org The precise structural information obtained from SCXRD is crucial for understanding the properties of these materials, such as their porosity and gas sorption behavior. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. ncl.ac.ukempa.ch Since each crystalline material produces a unique diffraction pattern, PXRD can be used to confirm that the synthesized material is the desired phase and to detect the presence of any crystalline impurities. americanpharmaceuticalreview.com

In MOF research, PXRD is essential for verifying that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. ncl.ac.ukresearchgate.net It is also used to study the stability of the framework under different conditions, such as exposure to solvents or changes in temperature. researchgate.net By comparing the PXRD pattern of a sample before and after a particular treatment, any changes in the crystal structure can be identified. researchgate.net Furthermore, PXRD is a key tool for characterizing materials that cannot be grown as single crystals suitable for SCXRD analysis. americanpharmaceuticalreview.comscispace.com

Table 3: Applications of X-ray Diffraction in this compound Research

TechniqueInformation ObtainedRelevance
Single-Crystal X-ray DiffractionPrecise atomic coordinates, bond lengths, bond angles, network topology nih.govnih.govUnambiguous structure determination of new MOFs and coordination polymers. rsc.orgrsc.org
Powder X-ray DiffractionPhase identification, assessment of bulk purity, monitoring of structural stability ncl.ac.ukempa.chQuality control of synthesized materials, stability studies, characterization of polycrystalline samples. researchgate.netresearchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis) for Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is widely used to evaluate the thermal stability and decomposition behavior of materials, including those derived from this compound. researchgate.net

In the study of MOFs and coordination polymers, TGA provides valuable information about the temperature at which the framework begins to decompose. berkeley.edu This is a critical parameter for determining the potential applications of the material, as it defines the upper limit of its operational temperature range. TGA can also reveal the presence of solvent molecules within the pores of the material, which are observed as a weight loss at lower temperatures. scispace.com

The decomposition pathway of a material can also be investigated using TGA. The shape of the TGA curve and the temperatures at which weight loss occurs can provide insights into the different stages of decomposition. For example, in some MOFs, the removal of coordinated solvent molecules may occur at a different temperature than the decomposition of the organic linker. nih.gov This information is crucial for understanding the thermal behavior of the material and for designing materials with enhanced thermal stability.

Table 4: Information from Thermogravimetric Analysis of this compound-Based Materials

Temperature RangeObserved EventSignificance
< 250 °CWeight loss due to removal of guest/solvent moleculesIndicates porosity and the presence of included solvent scispace.com
> 250 °CWeight loss due to decomposition of the organic linker and framework collapseDetermines the thermal stability of the material berkeley.edunih.gov
Final ResidueRemaining inorganic component (e.g., metal oxide)Confirms the metal content of the original material nih.gov

Luminescence Spectroscopy for Understanding Photophysical Mechanisms in MOFs and Carbon Dots

Luminescence spectroscopy is a highly sensitive technique that investigates the emission of light from a substance after it has absorbed light or other forms of energy. It is a powerful tool for studying the photophysical properties of luminescent MOFs and carbon dots derived from this compound. rsc.orgnih.gov

The luminescence of MOFs can originate from the organic linker, the metal ion, or from ligand-to-metal or metal-to-ligand charge transfer processes. By analyzing the excitation and emission spectra, as well as the luminescence lifetime, it is possible to elucidate the underlying photophysical mechanisms. researchgate.net For example, the emission spectra of several thorium-based MOFs synthesized with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) show blue ligand-based luminescence. nih.govrsc.org

In the case of carbon dots, which can be synthesized using this compound as a precursor, luminescence spectroscopy is crucial for characterizing their optical properties. The quantum yield, which is a measure of the efficiency of the emission process, and the emission wavelength can be tuned by controlling the synthesis parameters. nih.govnih.gov Understanding the relationship between the structure of the carbon dots and their photophysical properties is essential for their application in areas such as bioimaging and sensing. nih.gov The doping of carbon dots with heteroatoms can significantly influence their photophysical behavior, affecting properties like the radiative decay rate and average decay time. researchgate.net

Table 5: Luminescence Properties of Materials Derived from this compound

MaterialExcitation Wavelength (nm)Emission Maximum (nm)Key Findings
Zn(II)-MOFsVariesVariesDual-functional fluorescent sensors for Fe³⁺ and acetylacetone. rsc.orgresearchgate.net
Thorium-based MOFs~350-360~392-420Blue ligand-based luminescence. nih.govrsc.org
Nitrogen-containing Carbon DotsVariesVariesHigh quantum yield (e.g., 64%) and long decay times (e.g., 12.8 ns). researchgate.net
Y³⁺, Ce³⁺, or Gd³⁺ MOFsVaries~351-414Emission properties are influenced by the specific lanthanide ion and guest molecules. researchgate.net

Advanced Microscopy (e.g., Scanning Tunneling Microscopy) for Single-Particle and Surface Defect Analysis in Carbon Dots

The use of this compound as a direct precursor for the synthesis of carbon dots (CDs) is not extensively documented in current research literature. However, the characterization of CDs derived from other small aromatic molecules, such as citric acid and folic acid, provides a clear framework for how advanced microscopy techniques would be applied to analyze CDs hypothetically synthesized from this compound. nih.govmdpi.com These methods are crucial for understanding the fundamental properties of CDs, including their size, morphology, surface characteristics, and crystalline nature, which are essential for their application in fields like bioimaging and sensing. youtube.comnih.gov

Scanning Tunneling Microscopy (STM) offers a powerful tool for surface defect analysis. STM can image the surface of individual CDs with atomic resolution, identifying structural defects and the presence of surface functional groups. nih.gov These surface states are known to play a critical role in the photoluminescence mechanism of CDs, often creating energy traps that lead to tunable, excitation-dependent emission. nih.gov Raman spectroscopy complements these microscopy techniques by providing information about the degree of disorder and the nature of carbon hybridization (sp² vs. sp³), which is correlated with surface defects. nih.gov

Table 1: Application of Advanced Microscopy in Carbon Dot Characterization This table is based on findings for carbon dots derived from various organic precursors, illustrating the expected application for novel CD analysis.

Microscopy TechniqueInformation ObtainedTypical Findings for Carbon DotsReference Example
Transmission Electron Microscopy (TEM)Particle size, size distribution, and morphology.Spherical or quasi-spherical nanoparticles, typically &lt;10 nm in diameter.CDs from waste toner found to be 2-3.5 nm. nih.gov
High-Resolution Transmission Electron Microscopy (HRTEM)Crystallinity and lattice spacing of the carbon core.Can show crystalline core with graphitic lattice fringes (e.g., 0.24 nm) or an amorphous structure.Rice husk-derived GQDs showed a crystalline spacing of 0.24 nm. nih.gov
Scanning Tunneling Microscopy (STM)Surface topography, structural defects, and electronic properties at the atomic level.Reveals surface states and functional groups that influence photoluminescence.Used to investigate the spatial arrangement of molecules on surfaces. nih.gov
Atomic Force Microscopy (AFM)Topographical imaging and height profiles of individual dots.Confirms the size and provides 3D visualization of CDs on a substrate.General characterization technique for nanomaterials.

Magnetic Susceptibility Studies for Investigating Metal Center Interactions in Coordination Networks

While research focusing specifically on this compound as a ligand in magnetic coordination networks is limited, extensive studies have been conducted on its close analogue, 1,2,4,5-benzenetetracarboxylic acid (H₄btc). The deprotonated anion, benzenetetracarboxylate (btc⁴⁻), serves as a versatile linker to construct multidimensional metal-organic frameworks (MOFs) or coordination polymers with diverse magnetic properties. nih.govrsc.orgresearchgate.net Magnetic susceptibility measurements are a primary tool for probing the nature and strength of the magnetic interactions between the paramagnetic metal centers bridged by these ligands.

The study of how magnetic susceptibility (χ) varies with temperature (T) provides fundamental insights into the collective magnetic behavior of the material. In a typical experiment, the product χT is plotted against temperature. For a simple paramagnetic system with no interactions between metal ions, the χT value remains constant as temperature decreases, until very low temperatures are reached. However, deviations from this behavior indicate the presence of magnetic exchange interactions transmitted through the btc⁴⁻ ligand.

Ferromagnetic (FM) Coupling: Conversely, an increase in the χT value upon cooling indicates ferromagnetic interactions, where adjacent spins align in a parallel orientation. While less common with this specific ligand, such interactions are observed in other coordination polymer systems and lead to spontaneous magnetization below a critical temperature (Curie temperature). arxiv.org

The precise geometry of the metal-ligand coordination, including bond angles and distances, dictates the pathway for magnetic superexchange and thus determines whether the interaction will be antiferromagnetic or ferromagnetic. The btc⁴⁻ ligand can bridge metal centers across its carboxylate groups or through the π-system of the phenyl ring, leading to complex magnetic behaviors. nih.gov

Table 2: Magnetic Properties of Coordination Polymers with 1,2,4,5-Benzenetetracarboxylate (btc⁴⁻) Ligand

Compound Formula (Simplified)Metal CenterObserved Magnetic BehaviorKey Findings from Susceptibility DataReference
[Co₂(H₂O)₂(bta)(bpym)]nCobalt(II)AntiferromagneticχT decreases on cooling; max susceptibility at 11.5 K; J = -4.41(2) cm⁻¹ nih.gov
[Fe(III)-btc MOF]Iron(III)AntiferromagneticχT vs. T plot indicates antiferromagnetic interactions between Fe(III) ions. researchgate.net
[Ce(III)-btc MOF]Cerium(III)ParamagneticFollows Curie-Weiss law, indicating largely non-interacting Ce(III) ions. researchgate.net
[Mn-based CP]Manganese(II)Weak AntiferromagneticTemperature-dependent susceptibility reveals weak AFM interactions within Mn chains. rsc.org

Theoretical and Computational Investigations of 1,2,4,5 Benzenetetraacetic Acid Systems

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic properties and predicting the reactivity of 1,2,4,5-benzenetetraacetic acid. These methods have been instrumental in understanding how the arrangement of the four carboxylic acid groups on the benzene (B151609) ring influences the molecule's behavior as a ligand in coordination complexes and as a building block in larger assemblies.

While detailed computational studies focusing solely on the isolated this compound molecule are not extensively documented in publicly available literature, its properties are often computationally analyzed in the context of the larger structures it forms, such as metal-organic frameworks (MOFs). For instance, in the study of luminescent MOFs, the electronic properties of the deprotonated form of BTA, the 1,2,4,5-benzenetetracarboxylate (BTEC) anion, are crucial. The emission spectra of MOFs containing BTEC often exhibit ligand-based luminescence, suggesting that the electronic transitions responsible for the phenomenon are localized on the BTEC linker. researchgate.netrsc.org

Molecular Modeling and Simulation Studies for Predicting Assembly and Interaction Dynamics

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are employed to predict how this compound molecules or their corresponding carboxylates arrange themselves into larger, functional structures. These simulations can provide atomistic-level insights into the self-assembly processes that are fundamental to the formation of coordination polymers and MOFs.

The self-assembly of MOFs is a complex process that can be elucidated through molecular dynamics simulations. rsc.org While specific MD simulations detailing the self-assembly of MOFs with BTA as the sole organic linker are not readily found, the principles from simulations of other MOF systems are applicable. These studies often focus on the interplay between metal-ligand binding strength and the resulting framework structure.

In the context of BTA, its ability to act as a versatile ligand, adopting various coordination modes, is a key factor in determining the dimensionality and topology of the resulting coordination polymers. rsc.orgresearchgate.net For example, the BTEC anion can act as a µ2- or µ4-bridging ligand, leading to the formation of one-dimensional chains or two-dimensional "sieve-like" motifs. nih.gov Computational models can help predict which coordination modes are energetically favorable under different synthesis conditions, thus guiding the rational design of materials with specific architectures.

Computational Design and Screening of Novel Materials Incorporating this compound

The versatility of this compound as a building block makes it an attractive candidate for the computational design and high-throughput screening of novel materials with desired properties. Computational methods allow for the rapid evaluation of a large number of potential structures, accelerating the discovery of new functional materials. mdpi.comyoutube.com

High-throughput computational screening has been successfully used to identify promising MOF structures for applications such as gas separation. youtube.com This approach can be extended to materials incorporating BTA to screen for properties like porosity, catalytic activity, or luminescence. For example, a computational method was used to estimate the potential porosities of several lanthanide-based coordination polymers containing BTEC, identifying candidates with significant potential for gas storage applications. researchgate.net

The design of functionalized MOF nodes for catalysis is another area where computational modeling plays a crucial role. nih.govnih.gov By computationally exploring different functionalizations of the BTA ligand or the metal nodes it coordinates to, it is possible to design new catalysts with enhanced activity and selectivity.

Mechanistic Probing through Computational Approaches in Catalysis and Luminescence

Computational approaches are invaluable for understanding the mechanisms behind the catalytic and luminescent properties of materials containing this compound.

Catalysis:

MOFs constructed from BTA have shown promise as heterogeneous catalysts for various organic reactions, such as the oxidation of olefins. rsc.org Computational methods can be used to investigate the reaction mechanism at the molecular level. For instance, DFT calculations can help to identify the active sites, calculate reaction energy barriers, and elucidate the role of the BTA linker in the catalytic cycle. While specific computational studies on the catalytic mechanism of BTA-based MOFs are not detailed in the provided results, the general approach of using computational modeling to understand MOF catalysis is well-established. researchgate.netyoutube.com

Luminescence:

Emerging Research Directions and Future Perspectives for 1,2,4,5 Benzenetetraacetic Acid Chemistry

Development of Next-Generation Multifunctional Materials

The primary area of application for polycarboxylic acids like 1,2,4,5-benzenetetraacetic acid is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The flexible nature of the acetic acid arms in this compound, compared to the rigid carboxylic acid groups in pyromellitic acid, could lead to the formation of dynamic and responsive materials.

Potential Research Directions:

Flexible MOFs for Gas Adsorption and Separation: The conformational flexibility of the four acetic acid groups could allow for the creation of MOFs with "breathing" or "gate-opening" effects. researchgate.net This dynamic behavior is highly sought after for selective gas adsorption and separation, as the framework could adapt its pore size and shape in response to specific guest molecules.

Luminescent Sensors: Incorporation of this compound into MOFs with lanthanide ions could lead to the development of luminescent sensors. The flexible ligand can influence the coordination environment of the metal ion, which in turn affects the luminescent properties of the material.

Drug Delivery Systems: The biocompatibility and biodegradability of materials are crucial for biomedical applications. Research into using biocompatible metal ions with ligands derived from naturally occurring acids is a growing trend. rsc.org While the biodegradability of this compound would require specific investigation, its structure could be a starting point for designing biocompatible and biodegradable MOFs for controlled drug release.

Potential ApplicationKey Feature of this compoundDesired Material Property
Gas Adsorption & SeparationFlexible Acetic Acid ArmsDynamic "Breathing" Framework
Luminescent SensingInfluence on Metal CoordinationTunable Photoluminescence
Drug DeliveryPotential for BiocompatibilityControlled Release

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For this compound, this would involve moving away from harsh reagents and solvents.

Future Research Focus:

Solvent-Free and Water-Based Syntheses: A major push in green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Future research will likely focus on developing mechanochemical (grinding) or solvent-free thermal methods for the synthesis of MOFs using this compound. The use of water as a solvent is also a highly desirable green approach. mdpi.com

Microwave and Sonochemical Synthesis: These methods can significantly reduce reaction times and energy consumption compared to traditional solvothermal techniques. nih.gov Exploring these techniques for the synthesis of coordination polymers with this compound could lead to more sustainable production.

Bio-inspired Synthesis: The use of bio-based starting materials and processes is a cornerstone of green chemistry. rsc.org While this compound itself is not a natural product, research could explore its synthesis from renewable feedstocks.

Synthesis ApproachGreen Chemistry PrinciplePotential Advantage
MechanochemistrySolvent-FreeReduced Waste, Lower Energy
Microwave/SonochemistryEnergy EfficiencyFaster Reaction Times
Water-Based SynthesisSafer SolventsReduced Environmental Impact

Advanced Understanding of Structure-Property Relationships through Integrated Experimental and Computational Studies

The interplay between the molecular structure of a ligand and the properties of the resulting material is fundamental. Combining experimental synthesis and characterization with computational modeling provides a powerful tool for understanding and predicting material behavior.

Integrated Research Strategies:

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the structures and properties of hypothetical MOFs based on this compound. researchgate.net This allows researchers to screen a large number of potential structures and identify promising candidates for experimental synthesis.

Modeling Flexibility: The flexible nature of this compound presents a challenge and an opportunity for computational modeling. Accurately simulating the conformational changes of the ligand within a framework is crucial for understanding dynamic properties like gas adsorption and guest-induced structural transitions. nih.gov

Correlating Experimental and Theoretical Data: A synergistic approach where experimental data from techniques like X-ray diffraction and gas adsorption are used to validate and refine computational models will be essential. This iterative process leads to a deeper understanding of how the ligand's flexibility influences the macroscopic properties of the material.

Research ComponentObjectiveTools and Techniques
Experimental Synthesis and Characterization of new materials.Solvothermal synthesis, X-ray diffraction, Gas adsorption analysis.
Computational Prediction of structures and properties.Density Functional Theory (DFT), Molecular Dynamics (MD).
Integrated Develop accurate structure-property relationships.Correlation of experimental data with computational models.

Q & A

Q. What are the optimal synthesis and purification methods for 1,2,4,5-Benzenetetracarboxylic acid (BTCA)?

BTCA is typically synthesized via oxidation of 1,2,4,5-tetramethylbenzene or chloromethylated xylenes using strong oxidizing agents like HNO₃/KMnO₄ under controlled conditions . Purification involves recrystallization from hot water or ethanol to achieve ≥99.9% purity, as validated by high-performance liquid chromatography (HPLC) and elemental analysis . Key challenges include minimizing byproducts (e.g., partial oxidation intermediates) through pH and temperature optimization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing BTCA?

  • FTIR : Identifies carboxylate stretching vibrations at 1680–1720 cm⁻¹ and O–H bending at 2500–3500 cm⁻¹ .
  • NMR : ¹³C NMR reveals four equivalent carboxyl carbons at ~170 ppm, confirming symmetry .
  • XRD : Single-crystal X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 7.89 Å, b = 10.21 Å, c = 9.34 Å .

Q. How is BTCA evaluated for genotoxicity in compliance with OECD guidelines?

The Bacterial Reverse Mutation Assay (OECD 471) is used with S. typhimurium strains (TA98, TA100) and E. coli WP2, both with/without metabolic activation (S9 mix). BTCA showed no mutagenic activity up to 5000 µg/plate, but induced pH-dependent chromosomal aberrations in mammalian cells, necessitating buffered media to isolate chemical-specific effects .

Advanced Research Questions

Q. How does BTCA enhance the design of luminescent metal-organic frameworks (MOFs)?

BTCA’s tetrahedral symmetry and four carboxylate groups enable high-connectivity MOFs with lanthanides (e.g., Tb³⁺, Eu³⁺). For example, [Tb(BTCA)(H₂O)₂]·3H₂O exhibits green emission (543 nm) via antenna effects, with quantum yields >30% . Key variables include ligand-to-metal ratio (2:1 optimal) and solvent polarity (DMF enhances crystallinity) .

Q. What mechanisms underlie BTCA’s adsorption efficiency in wastewater treatment?

BTCA-functionalized Fe₃O₄ nanoparticles (Fe₃O₄@BTCA) adsorb Congo Red dye via π–π stacking and electrostatic interactions , achieving 98% removal at pH 3. Adsorption follows the Langmuir model (qmax = 312 mg/g) and pseudo-second-order kinetics. Regeneration via 0.1 M NaOH retains >90% efficiency over 5 cycles .

Q. How do pH and solubility affect BTCA’s in vitro toxicity results?

BTCA’s low solubility (15 g/L at 20°C) and acidic carboxyl groups reduce media pH, causing false-positive chromosomal aberrations. Mitigation strategies include:

  • Buffering media to pH 7.4 with HEPES.
  • Pre-dissolving BTCA in NaOH (0.1 M) to prevent precipitation .

Q. What experimental designs are used for assessing BTCA’s reproductive toxicity?

The OECD 422 Combined Repeated Dose/Reproductive Toxicity Study involves Sprague-Dawley rats dosed orally (0, 100, 300, 1000 mg/kg/day) for 28 days. Endpoints include sperm motility (CASA analysis), estrous cyclicity (vaginal smears), and histopathology of gonads. No adverse effects were observed at ≤300 mg/kg/day, but renal tubular necrosis occurred at 1000 mg/kg .

Q. Can density functional theory (DFT) predict BTCA’s coordination behavior in MOFs?

Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately calculate BTCA’s HOMO-LUMO gap (4.2 eV) and binding energies with metals (e.g., -235 kJ/mol for Cu²⁺). Exact exchange terms improve thermochemical accuracy (average error <2.4 kcal/mol) in predicting MOF stability .

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